![molecular formula C18H21FN2O3S B2671160 2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946199-67-3](/img/structure/B2671160.png)
2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, also known as FMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMT belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known to interact with estrogen receptors in the body.
Scientific Research Applications
Synthesis and Characterization
- The preparation of ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate demonstrates an efficient process using the S-arylation method. Characterization through NMR, Raman, and infrared spectroscopy confirmed its structure, showcasing its potential as a potent anti-cancer agent due to its inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
- Another study involved the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process optimization highlights the versatility of acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).
Biological Evaluation and Antifungal Activity
- Fungicidal screening identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with potent activity against Candida and Aspergillus species, emphasizing the chemical's role in developing new antifungal treatments (Bardiot et al., 2015).
- Synthesized 2-(substituted phenoxy) acetamide derivatives were evaluated for their anticancer, anti-inflammatory, and analgesic activities, revealing the potential therapeutic applications of such compounds (Rani et al., 2014).
Antimicrobial and Herbicidal Activities
- Novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives exhibited significant herbicidal activities against dicotyledonous weeds, showcasing the application of such compounds in agricultural sciences (Wu et al., 2011).
Material Science and Molecular Docking
- Research into substituted thiophenes, which share structural similarities, highlights their importance in material science for their wide range of biological activities and applications in organic electronics (Nagaraju et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSVNHEIHQVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.